(S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine (S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17443907
InChI: InChI=1S/C10H12BrN/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4,9H,3,5,12H2,1H3/t9-/m0/s1
SMILES:
Molecular Formula: C10H12BrN
Molecular Weight: 226.11 g/mol

(S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine

CAS No.:

Cat. No.: VC17443907

Molecular Formula: C10H12BrN

Molecular Weight: 226.11 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine -

Specification

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
IUPAC Name (1S)-4-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine
Standard InChI InChI=1S/C10H12BrN/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4,9H,3,5,12H2,1H3/t9-/m0/s1
Standard InChI Key DCNGCEYJTBUHJS-VIFPVBQESA-N
Isomeric SMILES CC1=C2[C@H](CCC2=C(C=C1)Br)N
Canonical SMILES CC1=C2C(CCC2=C(C=C1)Br)N

Introduction

(S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine is a chiral organic compound belonging to the indene class, characterized by a bromine atom at the 4th position and a methyl group at the 7th position of the indene ring. Its molecular formula is C10H12BrN, with a molecular weight of approximately 226.11 g/mol. This compound is of interest in both organic synthesis and biological research due to its unique structural features and potential interactions with biological systems.

Chemical Reactions

  • Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used.

  • Oxidation: Potassium permanganate or chromium trioxide may be employed.

  • Reduction: Sodium borohydride serves as a reducing agent.

Biological Activity and Applications

(S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine exhibits notable biological activity, making it a subject of interest in pharmacological research. The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The amine group facilitates hydrogen bonding with biological molecules, while the bromine and methyl groups enhance hydrophobic interactions. These interactions can modulate the activity of various biological pathways, potentially leading to therapeutic effects.

Potential Applications

  • Medicinal Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.

  • Drug Development: Its unique structure may provide avenues for designing new pharmaceuticals targeting specific biological pathways.

Comparative Analysis with Similar Compounds

Several compounds exhibit structural similarities to (S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine but differ in their substituents:

Compound NameKey Features
(R)-4-Bromo-7-methyl-2,3-dihydro-1H-indeneEnantiomer with different stereochemistry
4-Bromo-2,3-dihydro-1H-indeneLacks the methyl group; different chemical properties
7-Methyl-2,3-dihydro-1H-indeneLacks the bromine atom; affects reactivity and applications
4-Bromo-N,N-dimethylbenzamideContains an amide functional group; different reactivity
4-Bromo-6-methoxy-2,3-dihydro-1H-indeneDifferent substitution pattern; affects biological activity

The uniqueness of (S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine lies in its chiral nature combined with both bromine and methyl substituents, which significantly influence its reactivity and biological activity compared to these similar compounds.

Research Findings and Future Directions

Research on (S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine focuses on understanding its pharmacological properties and guiding further research into its therapeutic applications. Studies on the interactions of this compound with biological targets are essential for determining its efficacy and specificity against selected targets. Such studies are crucial for advancing its application in therapeutic contexts.

Future Research Directions

  • Enzyme Inhibition Assays: To evaluate its potential as an enzyme inhibitor.

  • Receptor Binding Studies: To understand its interaction with specific receptors.

  • Toxicity and Safety Evaluations: To assess its safety profile for potential therapeutic use.

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